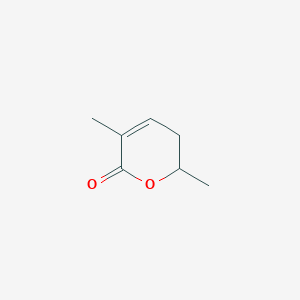![molecular formula C15H14O3S2 B14407451 (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate CAS No. 86381-47-7](/img/structure/B14407451.png)
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a formyl group, a dithiaspiro moiety, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving sulfur-containing reagents. The formyl group is introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions. The final step involves esterification with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction rates and selectivity, ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (7R)-9-Carboxy-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate.
Reduction: (7R)-9-Hydroxymethyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate is unique due to its specific combination of a formyl group, a dithiaspiro moiety, and a benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
86381-47-7 |
|---|---|
Fórmula molecular |
C15H14O3S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(7R)-9-formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl] benzoate |
InChI |
InChI=1S/C15H14O3S2/c16-10-12-8-13(9-15(12)19-6-7-20-15)18-14(17)11-4-2-1-3-5-11/h1-5,8,10,13H,6-7,9H2/t13-/m0/s1 |
Clave InChI |
RVEOGRUTGMXBAV-ZDUSSCGKSA-N |
SMILES isomérico |
C1CSC2(S1)C[C@H](C=C2C=O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CSC2(S1)CC(C=C2C=O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


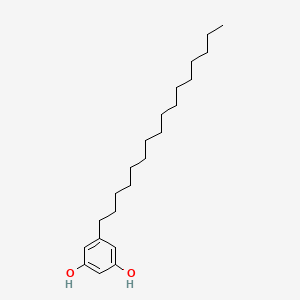
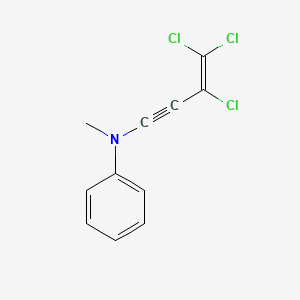
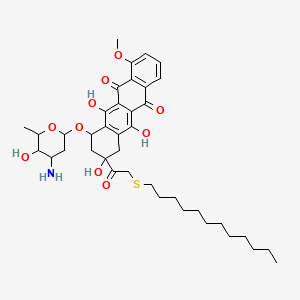
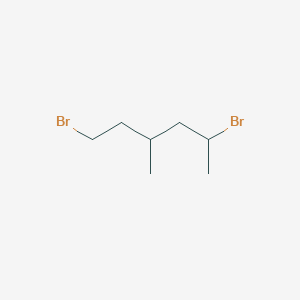
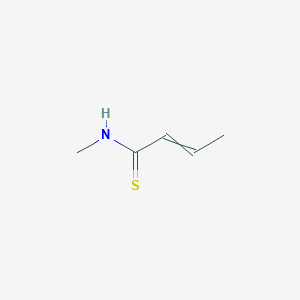
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
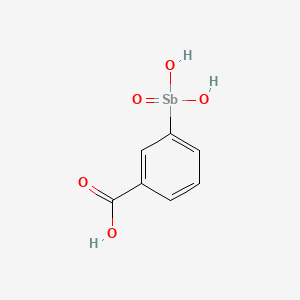
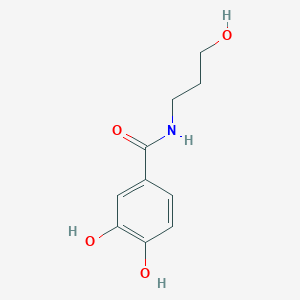
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
